rac Guaifenesin-d3
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Overview
Description
Guaifenesin is a well-known expectorant used to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough . The deuterium labeling in Guaifenesin-d3 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Mechanism of Action
Target of Action
Guaifenesin, the parent compound of rac Guaifenesin-d3, is primarily targeted towards the respiratory tract secretions . It is commonly used as an expectorant to aid in the clearance of mucus from the airways .
Mode of Action
It is believed that guaifenesin functions byincreasing mucus secretion . This increase in secretion volume and decrease in mucus viscosity may aid in the flow of respiratory tract secretions, allowing ciliary movement to carry the loosened secretions upward toward the pharynx .
Biochemical Pathways
By increasing the volume and reducing the viscosity of these secretions, guaifenesin facilitates their removal, thereby clearing the airways .
Pharmacokinetics
Guaifenesin is rapidly absorbed following oral administration, with a Tmax (time to reach maximum concentration) of 15 minutes . The serum elimination half-life is approximately 2.62 hours . These pharmacokinetic properties suggest that guaifenesin is quickly taken up into the body and also rapidly eliminated, which may contribute to its efficacy as an expectorant .
Result of Action
The primary result of guaifenesin’s action is the clearance of mucus from the airways . By increasing the volume and reducing the viscosity of respiratory tract secretions, guaifenesin aids in the removal of these secretions, leading to clearer airways . This can help alleviate symptoms associated with conditions like colds, bronchitis, and other breathing illnesses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guaifenesin-d3 involves the incorporation of deuterium into the guaifenesin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the hydrogen-deuterium exchange reaction, where guaifenesin is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of Guaifenesin-d3 follows similar principles but on a larger scale. The process typically involves the use of deuterated water or deuterated organic solvents to achieve the desired level of deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guaifenesin-d3 undergoes various chemical reactions, including:
Oxidation: Guaifenesin-d3 can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert Guaifenesin-d3 to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Guaifenesin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and determine the pharmacokinetic profile of guaifenesin.
Metabolic Studies: Helps in understanding the metabolism of guaifenesin in different biological systems.
Drug Development: Used as a reference standard in the development and validation of analytical methods for guaifenesin.
Biological Research: Employed in studies related to respiratory diseases and the mechanism of action of expectorants.
Comparison with Similar Compounds
Similar Compounds
Guaifenesin: The non-deuterated form of Guaifenesin-d3, widely used as an expectorant.
Bromhexine: Another expectorant that works by breaking down mucus.
Ambroxol: A metabolite of bromhexine, also used as a mucolytic agent.
Uniqueness
Guaifenesin-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes Guaifenesin-d3 an invaluable tool in drug development and analytical research .
Properties
IUPAC Name |
3-[2-(trideuteriomethoxy)phenoxy]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJKNPTNIJEKV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661993 |
Source
|
Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189924-85-3 |
Source
|
Record name | 3-{2-[(~2~H_3_)Methyloxy]phenoxy}propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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